molecular formula C16H18N4O4 B10949747 {2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(morpholin-4-yl)methanone

{2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}(morpholin-4-yl)methanone

Cat. No.: B10949747
M. Wt: 330.34 g/mol
InChI Key: QAABPJUOAHQSHT-UHFFFAOYSA-N
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Description

{2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE is a complex organic compound featuring a pyrazole ring substituted with a nitro group and a methyl group, linked to a phenyl ring, which is further connected to a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester. The nitro group is introduced via nitration, and the methyl group is added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

{2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents such as potassium permanganate for oxidation. Solvents like ethanol, dichloromethane, and acetonitrile are frequently used .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl or morpholino moieties .

Scientific Research Applications

{2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The morpholino group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    {2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(DIMETHYLAMINO)METHANONE: Similar structure but with a dimethylamino group instead of a morpholino group.

    {2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(PIPERIDINO)METHANONE: Contains a piperidino group instead of a morpholino group

Uniqueness

The uniqueness of {2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}(MORPHOLINO)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group enhances its solubility and potential bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

[2-[(5-methyl-3-nitropyrazol-1-yl)methyl]phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H18N4O4/c1-12-10-15(20(22)23)17-19(12)11-13-4-2-3-5-14(13)16(21)18-6-8-24-9-7-18/h2-5,10H,6-9,11H2,1H3

InChI Key

QAABPJUOAHQSHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2C(=O)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

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